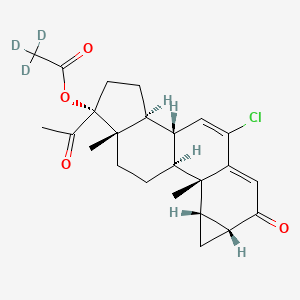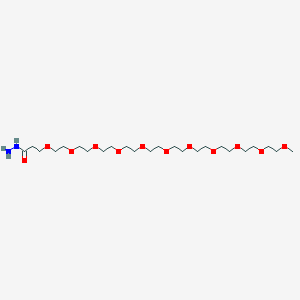
2-Phenanthrol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenanthrol-d9: is a deuterium-labeled variant of 2-Phenanthrol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenanthrol-d9 typically involves the deuteration of 2-Phenanthrol. This process can be achieved by using deuterated reagents such as deuterated acetone or other deuterated solvents. The reaction conditions often include the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium label .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenanthrol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 2-Phenanthrol.
Substitution: Halogenated phenanthrol derivatives.
Applications De Recherche Scientifique
2-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of hydrogen atoms.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Phenanthrol-d9 involves the formation of stable complexes with metal ions. This property is particularly useful in studying the interactions of metal ions with biological molecules such as proteins, enzymes, and DNA. The deuterium label enhances the stability of these complexes, allowing for detailed spectroscopic analysis using techniques such as UV-Vis, fluorescence, and nuclear magnetic resonance spectroscopy .
Comparaison Avec Des Composés Similaires
4-Phenanthrol-d9: Similar to 2-Phenanthrol-d9 but with the deuterium label at a different position.
3-Phenanthrol-d9: Another variant with the deuterium label at the third position of the phenanthrol molecule.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its stability and ability to form complexes with metal ions make it particularly valuable in biochemical and pharmacological research .
Propriétés
Formule moléculaire |
C14H10O |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])O)[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)








